An In-Depth Technical Guide to 11-Methylnonadec-1-ene: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 11-Methylnonadec-1-ene: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 11-methylnonadec-1-ene, a long-chain branched alpha-olefin. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer predictive insights into its properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed understanding of this molecule's characteristics.
Nomenclature and Chemical Structure
11-Methylnonadec-1-ene is an aliphatic hydrocarbon featuring a nineteen-carbon chain (nonadecane) with a methyl group at the eleventh carbon and a terminal double bond. As a member of the alpha-olefin family, its reactivity is primarily dictated by the terminal vinyl group.
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IUPAC Name: 11-Methylnonadec-1-ene
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Molecular Formula: C₂₀H₄₀
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Molecular Weight: 280.54 g/mol
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CAS Number: Not assigned.
The structure consists of a chiral center at the C-11 position, meaning it can exist as two enantiomers, (R)-11-methylnonadec-1-ene and (S)-11-methylnonadec-1-ene.
Chemical Structure Diagram
Caption: Chemical structure of 11-Methylnonadec-1-ene.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 11-methylnonadec-1-ene, estimated from data for C20-24 alpha-olefins and other long-chain hydrocarbons.[1][2][3]
| Property | Predicted Value | Basis for Estimation |
| Appearance | White, waxy solid at room temperature. | Long-chain alpha-olefins with 20 or more carbons are typically waxy solids.[2] |
| Melting Point | 30-35 °C | Based on the melting point of eicosane (36-38 °C) with a slight depression due to branching. |
| Boiling Point | ~340 °C at 760 mmHg | Extrapolated from the boiling point of eicosane (343 °C). |
| Density | ~0.79 g/cm³ at 20 °C (in liquid state) | Similar to other long-chain alpha-olefins. |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | Characteristic of long-chain hydrocarbons.[4] |
| Vapor Pressure | Very low at room temperature. | Consistent with high molecular weight hydrocarbons.[3] |
Spectroscopic Profile (Predicted)
The following sections describe the anticipated spectroscopic data for 11-methylnonadec-1-ene, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the terminal alkene protons and the aliphatic chain.[5][6][7]
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δ 5.8-4.9 ppm: A multiplet corresponding to the three vinyl protons (-CH=CH₂). The internal vinyl proton (-CH=) will be a multiplet, while the two terminal protons (=CH₂) will appear as distinct multiplets.
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δ ~2.0 ppm: A triplet corresponding to the two allylic protons on C3.
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δ 1.4-1.2 ppm: A broad multiplet representing the numerous methylene (-CH₂) groups in the long aliphatic chain.
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δ ~1.1 ppm: A multiplet for the methine proton at C11.
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δ ~0.9 ppm: A doublet for the methyl group at C11 and a triplet for the terminal methyl group at C19.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show distinct signals for the sp² hybridized carbons of the double bond and the sp³ carbons of the aliphatic chain.[5][8]
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δ ~139 ppm: The internal sp² carbon of the double bond (C2).
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δ ~114 ppm: The terminal sp² carbon of the double bond (C1).
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δ 35-20 ppm: A series of signals for the methylene (-CH₂) and methine (-CH) carbons of the aliphatic chain. The carbon of the chiral center (C11) and the carbons adjacent to it will have unique chemical shifts.
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δ ~14 ppm: The terminal methyl carbon (C19).
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δ ~20 ppm: The methyl carbon at the C11 position.
Mass Spectrometry
The mass spectrum of 11-methylnonadec-1-ene is expected to show a molecular ion peak and characteristic fragmentation patterns for long-chain alkenes.[9][10][11]
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Molecular Ion (M⁺): A peak at m/z = 280.54.
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Fragmentation: Prominent fragmentation would occur at the allylic position, leading to the loss of an alkyl radical. Cleavage at the branched point (C11) is also expected. The spectrum would likely show a series of peaks separated by 14 Da, corresponding to the loss of CH₂ units.
Synthesis and Reactivity
Proposed Synthetic Route: The Wittig Reaction
A reliable method for the synthesis of terminal alkenes like 11-methylnonadec-1-ene is the Wittig reaction.[12][13][14][15][16] This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde. In this case, 10-methyl-octadecanal would be the aldehyde precursor.
Reaction Scheme:
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Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, to form the methylenetriphenylphosphorane ylide.
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Wittig Reaction: The ylide reacts with 10-methyl-octadecanal to form 11-methylnonadec-1-ene and triphenylphosphine oxide.
Experimental Protocol: Synthesis of 11-Methylnonadec-1-ene via Wittig Reaction
Materials:
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Methyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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10-Methyl-octadecanal
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
Procedure:
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Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of n-BuLi in hexanes dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.
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Stir the mixture at room temperature for 1-2 hours.
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Cool the ylide solution back to 0 °C and add a solution of 10-methyl-octadecanal in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure 11-methylnonadec-1-ene.
Diagram of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of 11-Methylnonadec-1-ene.
Reactivity
The primary site of reactivity in 11-methylnonadec-1-ene is the terminal double bond. It is expected to undergo typical alkene reactions, including:
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Hydrogenation: Reduction to 11-methylnonadecane.
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Halogenation: Addition of halogens across the double bond.
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Hydrohalogenation: Addition of hydrogen halides, which would follow Markovnikov's rule.
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Oxidation: Can be oxidized to form epoxides, diols, or cleaved to form carboxylic acids.[17]
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Polymerization: Can act as a monomer or comonomer in polymerization reactions.
Potential Applications and Biological Relevance
While specific applications for 11-methylnonadec-1-ene are not documented, its structure suggests potential utility in several areas based on the properties of similar molecules.
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Chemical Intermediate: Long-chain alpha-olefins are valuable intermediates in the chemical industry for the production of plasticizers, synthetic lubricants, and surfactants.[2]
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Pheromone Research: Branched-chain hydrocarbons are known components of insect pheromones. The specific structure of 11-methylnonadec-1-ene could be investigated for such activity.
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Drug Delivery: The lipophilic nature of this molecule could make it a candidate for incorporation into lipid-based drug delivery systems.
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Biological Activity: Some long-chain hydrocarbons and their derivatives exhibit antimicrobial or cytotoxic properties, often by disrupting cell membranes.[18] While speculative, this is an area for potential investigation. Bacteria are known to degrade branched-chain alkanes, suggesting that 11-methylnonadec-1-ene could be biodegradable.[19][20][21]
Safety and Handling
The safety and handling precautions for 11-methylnonadec-1-ene are based on those for C20-24 alpha-olefins.[1][22][23][24]
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Hazard Classification: May be classified as an aspiration hazard.[1][22]
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn.
-
Handling: Handle in a well-ventilated area. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated area away from ignition sources.
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First Aid:
-
Skin Contact: Wash with soap and water.
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Eye Contact: Rinse with plenty of water for several minutes.
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Inhalation: Move to fresh air.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Conclusion
11-Methylnonadec-1-ene represents a specific isomer within the broad class of long-chain branched alpha-olefins. While direct experimental data is scarce, its chemical and physical properties can be reliably predicted based on established chemical principles and data from analogous compounds. The synthetic route via the Wittig reaction provides a clear path for its preparation, enabling further investigation into its potential applications in materials science, organic synthesis, and pharmacology. This guide serves as a foundational resource for researchers interested in exploring the unique characteristics of this molecule.
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